An In-Depth Technical Guide to 1,18-Octadecanediol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,18-Octadecanediol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,18-Octadecanediol is a long-chain aliphatic diol that has garnered interest in various scientific fields, including polymer chemistry and drug delivery. As a bifunctional monomer, it serves as a valuable building block for the synthesis of biodegradable polyesters and elastomers. Its long hydrocarbon chain imparts flexibility and hydrophobicity to polymers, while the terminal hydroxyl groups allow for versatile chemical modifications. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,18-Octadecanediol, detailed experimental protocols, and insights into its applications.
Chemical and Physical Properties
The fundamental properties of 1,18-Octadecanediol are summarized in the tables below, providing a quick reference for researchers.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 1,18-Octadecanediol | [1][2][3] |
| Synonyms | Octadecane-1,18-diol, 1,18-Dihydroxyoctadecane | [1][2][3] |
| CAS Number | 3155-43-9 | [1][2][3] |
| Appearance | White to off-white powder or crystals | [1][2][3] |
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₈O₂ | [1][2][3] |
| Molecular Weight | 286.50 g/mol | [1][2][3] |
| Melting Point | 97-101 °C | [4][5] |
| Boiling Point | ~397.4 °C at 760 mmHg (estimated) | [6] |
| Density | 0.93 g/cm³ | [7] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | [8] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 5.5 | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 17 | [9] |
| Topological Polar Surface Area | 40.5 Ų | [9] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of 1,18-Octadecanediol and a common synthesis route.
Synthesis of 1,18-Octadecanediol via Reduction of Octadecanedioic Acid
A prevalent method for synthesizing 1,18-octadecanediol is the reduction of its corresponding dicarboxylic acid, octadecanedioic acid.[10]
Materials:
-
Octadecanedioic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for reflux and extraction
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
-
Slowly add a solution of octadecanedioic acid in anhydrous THF to the stirred suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute HCl solution until the mixture becomes acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude 1,18-octadecanediol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1,18-octadecanediol as a white solid.
Determination of Melting Point
The melting point of 1,18-octadecanediol can be determined using a standard capillary melting point apparatus.[8][11][12][13][14]
Materials:
-
1,18-Octadecanediol, crystalline solid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the 1,18-octadecanediol sample is dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.
Materials:
-
1,18-Octadecanediol
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, chloroform, acetone, DMSO)
Procedure:
-
Place approximately 10-20 mg of 1,18-octadecanediol into a series of clean, dry test tubes.
-
Add 1 mL of a solvent to a test tube.
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the mixture for the dissolution of the solid.
-
Record the substance as soluble, partially soluble, or insoluble.
-
Repeat the process for each solvent to be tested.
Spectroscopic Characterization: ¹H NMR
The structure of 1,18-Octadecanediol can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The expected spectrum in deuterochloroform (CDCl₃) would exhibit characteristic signals for the methylene and hydroxyl protons. A published ¹H NMR spectrum of 1,18-octadecanediol in CDCl₃ shows the following key peaks: a triplet at approximately 3.64 ppm corresponding to the methylene groups adjacent to the hydroxyl groups (-CH₂-OH), a broad multiplet around 1.56 ppm for the methylene groups beta to the hydroxyls, and a large singlet-like peak around 1.26 ppm for the remaining bulk methylene protons. The hydroxyl protons would likely appear as a broad singlet, the position of which can vary depending on concentration and sample purity.[2][4][15][16]
Applications and Workflows
1,18-Octadecanediol's primary applications stem from its role as a diol monomer in polymerization reactions and as a linker in bioconjugation.
Polymer Synthesis: Poly(1,8-octanediol-co-citrate) (POC)
1,18-Octadecanediol is a key component in the synthesis of the biodegradable and biocompatible elastomer, poly(1,8-octanediol-co-citrate) (POC).[17][18][19][20][21] This polymer is of significant interest for soft tissue engineering applications due to its tunable mechanical properties and degradation rates.
The following diagram illustrates the experimental workflow for the synthesis of a POC pre-polymer.
Caption: Workflow for the synthesis of poly(1,8-octanediol-co-citrate) elastomer.
Drug Delivery: Paclitaxel Conjugate
1,18-Octadecanediol can be used to form a linker, specifically 1,18-octadecanedioic acid, which is then conjugated to the anticancer drug paclitaxel.[1][2][3][9] This prodrug strategy aims to improve the solubility and tumor-targeting of paclitaxel by facilitating non-covalent binding to human serum albumin. The workflow for creating such a conjugate involves several synthetic steps.
The following diagram outlines the logical relationship in the synthesis of a paclitaxel-1,18-octadecanedioate conjugate.
Caption: Logical flow for synthesizing a paclitaxel-1,18-octadecanedioate conjugate.
Conclusion
1,18-Octadecanediol is a versatile long-chain diol with well-defined chemical and physical properties. Its utility as a monomer for creating biodegradable elastomers and as a linker in drug delivery systems highlights its importance in materials science and pharmaceutical development. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and scientists working with this compound. Further research into its potential biological activities and the development of novel polymers will likely expand its applications in the future.
References
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- 2. rsc.org [rsc.org]
- 3. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chem.ucalgary.ca [chem.ucalgary.ca]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chm.uri.edu [chm.uri.edu]
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- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, CDCl3, simulated) (NP0033618) [np-mrd.org]
- 17. bme.psu.edu [bme.psu.edu]
- 18. Synthesis and characterization of poly(1,2-propanediol-co-1,8-octanediol-co-citrate) biodegradable elastomers for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fabricating poly(1,8-octanediol citrate) elastomer based fibrous mats via electrospinning for soft tissue engineering scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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